(R)-Propranolol beta-D-glucuronide sodium salt

Description

BenchChem offers high-quality (R)-Propranolol beta-D-glucuronide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Propranolol beta-D-glucuronide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

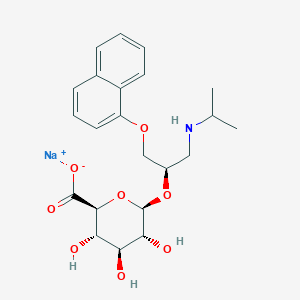

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKYDLRSXKTYLZ-ABDGRLCTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NNaO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858344 |

Source

|

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87102-70-3 |

Source

|

| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (R)-Propranolol beta-D-Glucuronide Sodium Salt (CAS 58657-79-7)

[1][2][3]

Executive Summary

(R)-Propranolol beta-D-glucuronide (CAS 58657-79-7) is the specific ether glucuronide conjugate of the (R)-enantiomer of propranolol.[1][2] While propranolol is administered as a racemate, its pharmacokinetics and metabolism are highly stereoselective.[2] The (R)-enantiomer, while less potent as a beta-blocker than the (S)-form, exhibits distinct membrane-stabilizing activity and metabolic clearance pathways.[1][2]

This guide addresses the critical need for stereospecific monitoring in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. It details the unique "reverse stereoselectivity" of UGT isoforms governing its formation, provides validated LC-MS/MS protocols for separating it from its (S)-diastereomer, and outlines rigorous handling procedures to prevent in-source fragmentation and enzymatic hydrolysis.[1][2]

Part 1: Chemical Identity & Stereochemical Significance[2]

Unlike the parent drug, the glucuronide metabolite introduces a second chiral center via the glucuronic acid moiety (which is enantiopure), creating diastereomers rather than enantiomers.[1][2] This physical difference allows for chromatographic separation without chiral stationary phases, provided the method is optimized.[2]

Table 1: Physicochemical Characterization[3][4]

| Property | Specification | Technical Note |

| Chemical Name | (R)-Propranolol-O-β-D-glucuronide sodium salt | Conjugation occurs at the secondary hydroxyl of the side chain.[1][2] |

| CAS Number | 58657-79-7 | Specific to the (R)-isomer.[3][1][2] The (S)-isomer is CAS 58657-78-6.[3][1][2] |

| Formula | C₂₂H₂₈NO₈Na | Sodium salt form is most stable for lyophilized standards.[1] |

| Molecular Weight | 457.45 g/mol (Salt) / 435.47 g/mol (Free Acid) | Critical:[1][2] Use salt correction factor (0.95) for quantitative stock prep.[1][2] |

| Solubility | Methanol, Water (>10 mg/mL) | Highly polar; insoluble in non-polar organic solvents (hexane, ether).[1][2] |

| pKa | ~3.0 (Glucuronic acid carboxyl) | Exists as an anion at physiological pH.[1][2] |

Part 2: Biotransformation & Enzymatic Kinetics[3]

The formation of (R)-Propranolol glucuronide is not a passive clearance route but the result of a complex interplay between UDP-glucuronosyltransferase (UGT) isoforms.[1][2]

The "Reverse Stereoselectivity" Phenomenon

Research indicates a distinct "reverse stereoselectivity" between hepatic and extrahepatic UGTs.[2][4]

-

UGT1A9 (Hepatic): Displays a strong preference for (S)-propranolol .[1][2]

-

UGT1A10 (Extrahepatic/Intestinal): Displays a preference for (R)-propranolol .[1][2][5][6]

-

UGT2B7: Catalyzes both but generally favors the (S)-form.[1][2]

This distinction is vital for researchers: high levels of (R)-glucuronide in plasma relative to (S)-glucuronide may indicate significant intestinal first-pass metabolism or variations in hepatic UGT1A9 expression.[1][2]

Visualization: Stereoselective Metabolic Pathway

The following diagram illustrates the divergence in metabolic clearance for the propranolol racemate.

Figure 1: Stereoselective glucuronidation pathways highlighting the role of UGT1A10 in generating the (R)-glucuronide.[1][2]

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying (R)-Propranolol glucuronide requires separating it from its diastereomer, (S)-Propranolol glucuronide.[1][2] Because they are diastereomers (not enantiomers), they can be separated on achiral reversed-phase columns, but column selection is critical.[1][2]

Protocol: LC-MS/MS Quantitation[2][3][8]

1. Sample Preparation (Preventing Hydrolysis)

-

Buffer Control: Avoid acidic sample diluents (< pH 3.0) for prolonged periods to prevent acid-catalyzed hydrolysis.[1][2]

-

Internal Standard: Use Propranolol-d7 glucuronide if available; otherwise, Propranolol-d7 (parent) can be used with careful matrix matching.[1][2]

2. Chromatographic Conditions

-

Column: Agilent Poroshell Phenyl-Hexyl (100 mm × 3.0 mm, 1.9 µm) or equivalent C18 with phenyl selectivity.[1][2] The phenyl-hexyl phase often provides better diastereomeric selectivity than standard C18.[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.[1][2]

-

Gradient:

3. Mass Spectrometry Parameters (ESI+) Glucuronides are fragile.[1][2] "In-source fragmentation" can strip the glucuronic acid, leading to a false signal for the parent drug.[2]

| Parameter | Setting | Rationale |

| Ionization | ESI Positive | Propranolol amine is readily protonated.[1] |

| Precursor Ion | m/z 436.2 [M+H]⁺ | Corresponds to the protonated glucuronide.[1][2] |

| Quantifier Transition | m/z 436.2 → 116.1 | Cleavage of the side chain (specific to propranolol structure).[1][2] |

| Qualifier Transition | m/z 436.2 → 258.1 | Loss of glucuronic acid (-176 Da).[1][2] |

| Source Temp | < 350°C | Excessive heat promotes in-source decay.[1] |

Visualization: Analytical Workflow

Figure 2: Analytical workflow emphasizing the chromatographic separation of diastereomers prior to MS detection.

Part 4: Enzymatic Synthesis Protocol

When commercial standards are unavailable or prohibitively expensive, the (R)-glucuronide can be synthesized enzymatically.[1][2] This method is preferred over chemical synthesis (Koenigs-Knorr) due to the strict stereocontrol required.[1][2]

Reagents:

-

Enzyme Source: Recombinant Human UGT1A10 (preferred for R-selectivity) or Human Liver Microsomes (HLM).[1][2]

-

Activator: Alamethicin (pore-forming peptide to access microsomal lumen).[1][2]

Step-by-Step Procedure:

-

Incubation Mix: Prepare 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.[1][2]

-

Activation: Pre-incubate UGT source (0.5 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 mins.

-

Reaction: Add (R)-Propranolol (100 µM) and UDPGA (2 mM).

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Termination: Stop reaction with ice-cold methanol.

-

Purification: Centrifuge and purify supernatant via Semi-Prep HPLC.

Note: Using recombinant UGT1A10 yields a cleaner profile for the (R)-glucuronide compared to HLM, which will produce a mixture if the substrate is not 100% enantiopure.[1][2]

Part 5: Stability & Handling Guidelines

Propranolol glucuronide is an ether glucuronide , which is thermodynamically more stable than acyl glucuronides (which undergo acyl migration).[1][2] However, it is still susceptible to enzymatic hydrolysis.[2]

-

Storage:

-

Lab Handling:

-

Inhibitors: When analyzing biological matrices, always add a β-glucuronidase inhibitor (e.g., Saccharolactone) if the samples cannot be processed immediately, although this is less critical for ether glucuronides than for acyl glucuronides.[1][2]

-

pH Sensitivity: Stable at neutral pH (6-8). Avoid strong alkaline conditions (> pH 10) which can cause beta-elimination or hydrolysis.[1][2]

-

References

-

Yang, F., et al. (2022). "Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families."[2] International Journal of Molecular Sciences. Link

-

Hanioka, N., et al. (2008). "Stereoselective Glucuronidation of Propranolol in Human and Cynomolgus Monkey Liver Microsomes: Role of Human Hepatic UDP-Glucuronosyltransferase Isoforms."[2][8][9] Pharmacology.[1][2][8] Link

-

Cayman Chemical. "Propranolol β-D-Glucuronide (sodium salt) Product Information." Link

-

Beaudry, F., et al. (1999). "Metabolite profiling study of propranolol in rat using LC/MS/MS analysis."[2][10][11] Biomedical Chromatography. Link

-

Ensom, M.H., et al. (2013). "Stability of Propranolol in Extemporaneously Compounded Suspensions."[2][12] Canadian Journal of Hospital Pharmacy. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propranolol ß-Glucuronide - Acanthus Research [acanthusresearch.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolite profiling study of propranolol in rat using LC/MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 12. Stability of Propranolol in Extemporaneously Compounded Suspensions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

An In-Depth Technical Guide to the Stereoselective Glucuronidation Pathways of Propranolol

Introduction: The Clinical Significance of Propranolol Stereoselectivity

Propranolol, a non-selective β-adrenergic receptor antagonist, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Marketed as a racemic mixture of its two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol, it is crucial for researchers and drug development professionals to recognize that these stereoisomers are not pharmacologically equivalent. The (S)-enantiomer is approximately 100 times more potent in its β-blocking activity than the (R)-enantiomer.[2] This disparity in pharmacological action underscores the importance of understanding the stereoselective disposition of propranolol, as differences in metabolism can significantly impact its therapeutic efficacy and safety profile.

One of the principal metabolic routes for propranolol is glucuronidation, a phase II conjugation reaction that enhances the water solubility of the drug, facilitating its excretion.[3][4] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is markedly stereoselective, leading to differential plasma concentrations and elimination half-lives of the (S)- and (R)-enantiomers.[5] In humans, the glucuronidation of propranolol favors the (S)-enantiomer, contributing to higher plasma concentrations of this more active form.[6][7] This guide provides a comprehensive technical overview of the stereoselective glucuronidation pathways of propranolol, the key enzymatic players, and the methodologies employed to investigate these critical metabolic routes.

The Enzymatic Landscape of Propranolol Glucuronidation

The stereoselective glucuronidation of propranolol is not the work of a single enzyme but rather a concerted effort of several UGT isoforms, each exhibiting distinct substrate preferences and kinetic profiles. The primary UGTs implicated in this pathway are UGT1A9, UGT1A10, UGT2B4, and UGT2B7.[1][8][9]

Hepatic vs. Intestinal Glucuronidation: A Tale of Two Tissues

A fascinating aspect of propranolol metabolism is the opposing stereoselectivity observed in the liver versus the intestine, which can be attributed to the differential expression of UGT isoforms in these tissues.[1]

-

The Liver: Human liver microsomes predominantly exhibit faster glucuronidation of (S)-propranolol compared to (R)-propranolol.[1] This is largely driven by UGT1A9 , a major hepatic UGT isoform that shows a marked preference for the (S)-enantiomer.[1][8][10]

-

The Intestine: In contrast, human intestine microsomes display a preference for the glucuronidation of (R)-propranolol.[1] This is primarily attributed to the activity of UGT1A10 , which is expressed in the intestine but not in the liver.[1] UGT1A10 exhibits a striking reverse stereoselectivity, favoring the (R)-enantiomer of propranolol.[1][3] This highlights the significant role of intestinal first-pass metabolism in shaping the overall stereoselective disposition of propranolol.

The interplay between these two enzymes in different tissues is a critical determinant of the enantiomeric ratio of propranolol that reaches systemic circulation.

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocol: In Vitro Glucuronidation Assay

This protocol provides a general framework for assessing the stereoselective glucuronidation of propranolol using recombinant UGT enzymes or subcellular fractions.

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine a buffer solution (e.g., Tris-HCl), the enzyme source (recombinant UGT-expressing cell membranes, human liver microsomes, or human intestine microsomes), and magnesium chloride (MgCl2).

-

Add the substrate, either racemic propranolol or individual (R)- or (S)-enantiomers, dissolved in a suitable solvent (e.g., methanol).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

-

Initiation of the Reaction:

-

Initiate the glucuronidation reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).

-

Incubate the reaction mixture at 37°C for a specified time, ensuring that the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analytical Determination:

-

Analyze the supernatant using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

-

Utilize a chiral column or a two-dimensional LC system to separate the (R)- and (S)-propranolol glucuronide diastereomers. [11] * Quantify the metabolites by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

-

Analytical Techniques

The accurate quantification of propranolol enantiomers and their glucuronide metabolites is critical. Modern analytical techniques provide the necessary sensitivity and selectivity for these demanding bioanalytical assays.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of propranolol and its metabolites. Chiral stationary phases are essential for resolving the enantiomers of the parent drug and its hydroxylated metabolites. [12]* Tandem Mass Spectrometry (MS/MS): MS/MS is the detector of choice due to its high selectivity and sensitivity. It allows for the unambiguous identification and quantification of analytes in complex biological matrices like plasma and urine. [13][11]* Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC is a powerful technique that combines an achiral separation in the first dimension with a chiral separation in the second dimension. This approach is particularly useful for analyzing chiral compounds in complex biological samples. [11]

Conclusion and Future Directions

The stereoselective glucuronidation of propranolol is a complex interplay of multiple UGT isoforms with distinct tissue-specific expression and enantiomeric preferences. A thorough understanding of these pathways is not merely an academic exercise but a crucial component of drug development and personalized medicine. The dominance of UGT1A9 in the liver favoring (S)-propranolol glucuronidation and the counteracting preference of intestinal UGT1A10 for the (R)-enantiomer are key determinants of the drug's pharmacokinetic profile.

Future research in this area should focus on several key aspects:

-

Polymorphisms in UGTs: Investigating the impact of genetic variations in UGT genes on the stereoselective metabolism of propranolol could help explain inter-individual variability in drug response.

-

Drug-Drug Interactions: A deeper understanding of how co-administered drugs that are also substrates or inhibitors of the involved UGTs can modulate propranolol's stereoselective glucuronidation is essential for preventing adverse drug events.

-

In Vitro-In Vivo Correlation: Refining in vitro models to better predict the in vivo stereoselective disposition of propranolol will be invaluable for preclinical drug development.

By continuing to unravel the intricacies of propranolol's metabolic pathways, the scientific community can pave the way for more informed therapeutic strategies and improved patient outcomes.

References

-

Sten, T., Qvisen, S., Uutela, P., Luukkanen, L., Kostiainen, R., & Finel, M. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition, 34(9), 1559-1565. [Link]

-

Hanioka, N., Ikushiro, S., Nakajima, M., & Yokoi, T. (2008). Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 308-316. [Link]

-

Silber, B., Holford, N. H., & Riegelman, S. (1982). Stereoselective disposition and glucuronidation of propranolol in humans. Journal of Pharmaceutical Sciences, 71(6), 699-704. [Link]

-

Sten, T. (2009). Stereoselectivity of the Human UDP-glucuronosyltransferases : Studies on Androgens and Propranolol Glucuronidation. University of Helsinki. [Link]

-

Hanioka, N., Ikushiro, S., Nakajima, M., & Yokoi, T. (2008). Stereoselective Glucuronidation of Propranolol in Human and Cynomolgus Monkey Liver Microsomes: Role of Human Hepatic UDP-Glucuronosyltransferase Isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology, 82(4), 308-316. [Link]

-

Yoshikawa, M., Hirano, J., & Naito, S. (1996). Substrate stereoselectivity and enantiomer/enantiomer interaction in propranolol metabolism in rat liver microsomes. Biological & Pharmaceutical Bulletin, 19(10), 1339-1343. [Link]

-

Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. [Link]

-

Luan, L., Yu, G., & Liu, G. (2005). Stereoselectivity and interaction between the glucuronidation of S-(−)- and R-(+)-propranolol in rat hepatic microsomes pretreated with β-naphthoflavone and dexamethasone. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 31-37. [Link]

-

Wang, Y., Esser, L., Zanger, U. M., & Bureik, M. (2023). Mutual Modulation of the Activities of Human CYP2D6 and Four UGTs during the Metabolism of Propranolol. International Journal of Molecular Sciences, 24(17), 13327. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200. [Link]

-

de Oliveira, A. R. M., Padró, J. M., & de Souza, M. V. N. (2009). Enantioselective analysis of propranolol and 4-hydroxypropranolol by CE with application to biotransformation studies employing endophytic fungi. Electrophoresis, 30(21), 3749-3757. [Link]

-

Luan, L., Yu, G., & Liu, G. (2010). Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9. Chirality, 22(4), 458-463. [Link]

-

Wang, Y., Zanger, U. M., & Bureik, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. Molecules, 28(23), 7808. [Link]

-

Wang, Y., Zanger, U. M., & Bureik, M. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. ResearchGate. [Link]

-

Wang, Y. (2023). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [Link]

-

Zhang, Y., Wang, C., Li, H., & Liu, C. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(3), 1335-1343. [Link]

-

Wang, Y., Zanger, U. M., & Bureik, M. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. Refubium - Freie Universität Berlin. [Link]

-

Wang, Y., Zanger, U. M., & Bureik, M. (2022). Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7476. [Link]

-

Luan, L., Yu, G., & Liu, G. (2005). Stereoselective urinary excretion of S-(−)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Acta Pharmacologica Sinica, 26(9), 1147-1152. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Stereoselective disposition and glucuronidation of propranolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]

- 8. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. Substrate stereoselectivity and enantiomer/enantiomer interaction in propranolol metabolism in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

The Silent Regulators: Biological Significance and Analytical Profiling of Propranolol Phase II Metabolites

Executive Summary

In drug development, Phase II metabolites are often dismissed as biologically inert elimination products. However, in the case of propranolol—a non-selective

The Metabolic Landscape: Beyond Detoxification

Propranolol undergoes extensive hepatic metabolism, primarily via CYP2D6 (Phase I) and UGTs (Phase II). While Phase I yields the pharmacologically active 4-hydroxypropranolol (4-OHP) , Phase II conjugation creates a complex "metabolic shunt" that dictates the ratio of active to inactive enantiomers in circulation.

The Glucuronide Paradox

Propranolol glucuronide (PL-G) is the most abundant metabolite in plasma, often exceeding parent drug concentrations. Although PL-G itself lacks direct

-

Mechanism: Propranolol is administered as a racemate (R/S).[1][2][3][4] The S-enantiomer is ~100x more potent than the R-enantiomer.[1]

-

Significance: Hepatic UGTs exhibit distinct stereoselectivity.[2] Variations in UGT activity (genetic polymorphisms or induction) disproportionately affect the clearance of the active S-enantiomer, altering therapeutic efficacy without necessarily changing total drug levels.

4-Hydroxypropranolol Glucuronide (4-OHP-G)

The Phase I metabolite 4-OHP is equipotent to propranolol.[5] Its conjugation to 4-OHP-G serves as a reversible sink. In patients with renal impairment, 4-OHP-G accumulates significantly. If hydrolysis occurs (e.g., via tissue

Metabolic Pathway Visualization

The following diagram illustrates the competitive divergence between bioactivation (CYP2D6) and inactivation (UGT), highlighting the stereoselective checkpoints.

Caption: Metabolic divergence of propranolol showing the competitive interplay between bioactivation (CYP2D6) and stereoselective clearance (UGTs).

Stereoselective Glucuronidation: The Technical Core

Understanding which UGT isoform drives clearance is essential for predicting Drug-Drug Interactions (DDIs).

| UGT Isoform | Tissue Localization | Stereoselectivity Preference | Kinetic Profile | Clinical Implication |

| UGT1A9 | Liver | S-Propranolol (Active) | Monophasic | Major driver of therapeutic clearance. Inhibition increases active drug load. |

| UGT1A10 | Intestine | R-Propranolol (Inactive) | Monophasic | "Reverse stereoselectivity." Dominates intestinal first-pass metabolism. |

| UGT2B7 | Liver | Non-selective | Sigmoidal (R-form) | Contributes to bulk clearance but does not skew the chiral ratio significantly. |

Key Insight: The "Chiral Shift" observed in plasma (where S-propranolol clearance < R-propranolol clearance) is largely due to the saturation or lower affinity of hepatic UGTs compared to the high-capacity CYP pathways, balanced against intestinal extraction.

Experimental Protocol: Stereoselective LC-MS/MS Profiling

This protocol is designed to simultaneously quantify propranolol, 4-OHP, and their respective glucuronides, while separating enantiomers.[6]

Method Principle

-

Separation: Chiral chromatography (Cellobiohydrolase or Polysaccharide-based columns) is required to distinguish R/S-propranolol.

-

Detection: Tandem Mass Spectrometry (MS/MS) in Positive Electrospray Ionization (ESI+) mode.

-

Self-Validation: The use of deuterated internal standards (

-propranolol) corrects for matrix effects and ionization suppression.

Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the isolation and stereoselective quantification of propranolol metabolites.

Step-by-Step Methodology

Reagents:

-

Propranolol-d7 (Internal Standard).

- -Glucuronidase (Type H-1 from Helix pomatia) – Optional for total drug determination.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile (100%).

Procedure:

-

Sample Preparation:

-

Aliquot 100 µL of plasma.

-

Add 10 µL of Internal Standard (1 µg/mL Propranolol-d7).

-

Critical Step (Causality): Perform protein precipitation using ice-cold acetonitrile (300 µL) . The low temperature minimizes spontaneous hydrolysis of the labile N-glucuronides (though O-glucuronides are stable).

-

-

Extraction:

-

Vortex for 60 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant and dilute 1:1 with Mobile Phase A to match initial column conditions.

-

-

LC-MS/MS Conditions:

-

Column: Chiralpak AGP (100 x 4.0 mm, 5 µm).

-

Flow Rate: 0.4 mL/min.

-

MRM Transitions (Precursor -> Product):

-

Propranolol:

-

4-OH-Propranolol:

-

Propranolol-Glucuronide:

(Neutral loss of 176 Da). -

4-OHP-Glucuronide:

.

-

-

-

Validation Check:

-

Monitor the

transition (loss of glucuronic acid) to confirm the conjugate identity if the 116 fragment is ambiguous.

-

Clinical & Toxicological Implications

Renal Accumulation

In patients with End-Stage Renal Disease (ESRD), the clearance of propranolol glucuronide is severely impaired. While PL-G is inactive, 4-OHP-G accumulation poses a risk.

-

Risk: High concentrations of 4-OHP-G can undergo deconjugation, spiking plasma levels of the potent 4-OHP beta-blocker.

-

Action: Monitor free propranolol and 4-OHP levels in renal patients rather than relying on dose calculations based on normal clearance.

Drug-Drug Interactions (DDIs)

Inhibitors of UGT1A9 (e.g., niflumic acid, fluconazole) can significantly decrease the clearance of S-propranolol.

-

Result: Increased bradycardia and hypotension risk despite "normal" CYP2D6 status.

-

Differentiation: This is distinct from CYP2D6 interactions (e.g., with fluoxetine), which affect the formation of 4-OHP.

References

-

Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7. Pharmacology. [Link][7][8]

-

Prominent but reverse stereoselectivity in propranolol glucuronidation by human UDP-glucuronosyltransferases 1A9 and 1A10. Drug Metabolism and Disposition. [Link]

-

4-Hydroxypropranolol and its glucuronide after single and long-term doses of propranolol. Clinical Pharmacology & Therapeutics. [Link]

-

An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. ClinPGx [clinpgx.org]

- 3. agilent.com [agilent.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoselective Glucuronidation of (R)-Propranolol: UGT Isoform Kinetics and Experimental Characterization

Executive Summary & Mechanistic Basis

Propranolol is a non-selective

This guide details the stereoselective glucuronidation pathways, identifying UGT1A10 and UGT2B7 as critical drivers for the (

The Glucuronidation Reaction

Propranolol contains a secondary amine and a hydroxyl group on its naphthalene side chain. The primary Phase II metabolite is propranolol-O-glucuronide . The reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of propranolol.

Key Mechanistic Distinction:

-

Hepatic Clearance: Dominated by UGT2B7 (non-selective) and UGT1A9 ((

)-selective). -

Intestinal Clearance: Dominated by UGT1A10, which exhibits a unique preference for (

)-propranolol.

The UGT Landscape: Isoform Selectivity & Stereochemistry[4][5]

The glucuronidation of propranolol is a textbook example of reverse stereoselectivity between tissue-specific isoforms.

Isoform Specificity Matrix

| Isoform | Tissue Localization | Stereoselectivity | Kinetic Profile | Key Insight |

| UGT1A9 | Liver (Major), Kidney | ( | Michaelis-Menten | High capacity for ( |

| UGT1A10 | Intestine (Extrahepatic) | ( | Michaelis-Menten | The primary driver of ( |

| UGT2B7 | Liver, Kidney, Intestine | Non-selective (( | Sigmoidal (Hill) | Often displays auto-activation or substrate inhibition depending on concentration. Major hepatic contributor to ( |

| UGT1A7 | Stomach, Lung | ( | Michaelis-Menten | Minor systemic contribution due to localization. |

Pathway Visualization

The following diagram illustrates the divergence in metabolic flux based on stereochemistry and tissue location.

Caption: Stereoselective metabolic flux of propranolol.[1][2][3][4][5][6][7] Note the distinct preference of intestinal UGT1A10 for the (R)-enantiomer.

Technical Workflow: Experimental Protocol

To accurately determine intrinsic clearance (

Materials & Reagents[11]

-

Enzyme Source:

-

Recombinant human UGTs (rUGT1A9, rUGT1A10, rUGT2B7) – Supersomes™ or Baculosomes.

-

Pooled Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM).

-

-

Cofactor: UDP-glucuronic acid (UDPGA), 2–5 mM final concentration.

-

Buffer: 50 mM Tris-HCl (pH 7.4) or Potassium Phosphate.

-

Activator:

(5–10 mM). -

Internal Standard: Propranolol-d7 or Labetalol.

Step-by-Step Incubation Protocol

This protocol is designed for a 96-well plate format to allow for kinetic profiling.

-

Preparation of Alamethicin-Activated Microsomes:

-

Thaw microsomes/rUGTs on ice.

-

Add Alamethicin (from ethanol stock) to the microsomal suspension.

-

Target Ratio: 50 µg Alamethicin per mg of microsomal protein.[10]

-

Incubation: Keep on ice for 15 minutes. This allows pores to form in the ER membrane, granting UDPGA access to the active site.

-

-

Reaction Mixture Assembly (Total Volume 200 µL):

-

Buffer: 50 mM Tris-HCl, pH 7.4.

- : 10 mM.[10]

-

Protein: 0.1 – 0.5 mg/mL (HLM) or 0.05 – 0.2 mg/mL (rUGT).

-

Substrate: (R)-Propranolol (0.5 µM – 1000 µM). Note: Use a wide range to capture sigmoidal kinetics.

-

-

Pre-incubation:

-

Incubate the mixture (minus UDPGA) at 37°C for 5 minutes.

-

-

Initiation:

-

Add UDPGA (Final conc. 5 mM) to start the reaction.

-

-

Termination:

-

After 30–60 minutes (linear range), quench with 200 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

-

-

Clarification:

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. Inject supernatant into LC-MS/MS.

-

Analytical Method (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

-

Separation: Crucial to separate the glucuronide from the parent if source fragmentation occurs, although MS/MS is specific.

-

MRM Transitions:

-

Propranolol-Glucuronide:

436.2

-

Data Analysis & Kinetic Modeling

Data interpretation for UGTs often requires deviation from standard Michaelis-Menten kinetics due to atypical enzyme behavior.

Kinetic Equations

Fit the velocity (

-

Michaelis-Menten (Hyperbolic):

Typical for UGT1A9 and UGT1A10. -

Hill Equation (Sigmoidal - Auto-activation):

Typical for UGT2B7 acting on (R)-propranolol. If -

Substrate Inhibition:

Observed at very high concentrations of propranolol (>1 mM).

In Vitro - In Vivo Extrapolation (IVIVE)

To scale the data, calculate the Intrinsic Clearance (

Scaling Factors:

-

Liver: 45 mg microsomal protein / g liver

21 g liver / kg body weight. -

Intestine: Due to the high activity of UGT1A10 toward (

)-propranolol, intestinal clearance cannot be ignored.

Experimental Workflow Diagram

Caption: Optimized workflow for UGT kinetic assays ensuring membrane permeability and reaction linearity.

References

-

Coffman, B. L., et al. (1998).[4] "Human UGT2B7 catalyzes morphine glucuronidation."[9] Drug Metabolism and Disposition, 26(1), 73–77. Link

-

Tujios, S., et al. (2006). "Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10." Drug Metabolism and Disposition, 34(9), 1541–1548. Link

-

Li, X., et al. (2001).[4] "Glucuronidation of propranolol and 4-hydroxypropranolol by human UGT1A9."[1] Biochemical Pharmacology, 61, 1533–1540. Link

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin." Drug Metabolism and Disposition, 28(5), 560–566. Link

-

Rowland, A., et al. (2013). "In vitro characterization of the stereoselective glucuronidation of propranolol in human liver and intestinal microsomes." Xenobiotica, 43(1), 1–11. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Refubium - Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families [refubium.fu-berlin.de]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Stereoselective metabolism of propranolol glucuronidation by human UDP-glucuronosyltransferases 2B7 and 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UGT Inhibition | Evotec [evotec.com]

- 9. xenotech.com [xenotech.com]

- 10. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Application Note: Optimized Extraction of Propranolol and Major Metabolites from Human Urine using Mixed-Mode Cation Exchange SPE

Introduction & Scientific Context

Propranolol is a non-selective

For researchers and toxicologists, the analysis of urinary propranolol presents two specific challenges:

-

Conjugation: The analytes exist largely as glucuronides (Phase II metabolites), requiring robust enzymatic hydrolysis to liberate the measurable Phase I compounds.

-

Matrix Complexity: Urine contains high salt concentrations, urea, and pigments that cause significant ion suppression in LC-MS/MS.

Why Mixed-Mode Cation Exchange (MCX)?

Traditional C18 (Reversed-Phase) SPE is insufficient for this application. While C18 retains hydrophobic compounds, it co-extracts neutral matrix interferences. Mixed-Mode Cation Exchange (MCX) is the superior choice for basic drugs like propranolol (pKa ~9.5). It utilizes a dual-retention mechanism:

-

Reverse Phase: Retains the hydrophobic naphthalene ring.

-

Ion Exchange: Irreversibly binds the positively charged amine group.

This allows for a 100% organic solvent wash step that removes neutral interferences while the analyte remains "locked" onto the sorbent by ionic charge—a cleanup level impossible with standard C18.

Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic steps necessitating the hydrolysis protocol described below.

Caption: Major metabolic pathways of propranolol leading to urinary glucuronides. Hydrolysis is required to cleave conjugates back to analyzable parent forms.[1][2]

Experimental Methodology

Sample Pre-treatment: Enzymatic Hydrolysis

Because 4-hydroxypropranolol is unstable at high pH and prone to oxidation, the hydrolysis step must be controlled carefully.[1] We recommend using a recombinant

Reagents:

-

Enzyme: Recombinant

-glucuronidase (e.g., IMCSzyme or Kura B-One). -

Buffer: 1 M Ammonium Acetate (pH 5.0).

-

Internal Standard (IS): Propranolol-d7 (100 ng/mL in MeOH).

Protocol:

-

Aliquot 200 µL of urine into a 2 mL centrifuge tube or 96-well plate.

-

Add 20 µL of Internal Standard solution.

-

Add 100 µL of Hydrolysis Buffer containing the enzyme (activity > 50,000 units/mL).

-

Incubate:

-

Rapid Method: 15 minutes at Room Temperature (if using "turbo" recombinant enzymes).

-

Standard Method: 60 minutes at 55°C.

-

-

Acidification: Add 200 µL of 4% Phosphoric Acid (

).-

Why? This stops the enzymatic reaction and adjusts pH to ~2.0, ensuring propranolol (pKa 9.5) is fully protonated (

) for the cation exchange mechanism.

-

Solid Phase Extraction (SPE) Protocol

Cartridge Selection: Polymeric Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or Biotage EVOLUTE CX). 30 mg / 1 cc size is standard.

| Step | Solvent / Action | Mechanistic Rationale |

| 1. Condition | 1 mL Methanol | Activates the polymeric sorbent ligands. |

| 2. Equilibrate | 1 mL Water | Prepares the sorbent for aqueous environment. |

| 3. Load | Pre-treated Urine Sample | Analytes bind via hydrophobic (C18) AND ionic (cation exchange) interactions. |

| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes hydrophilic interferences (salts, urea). Analyte stays bound ionically. |

| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP. Removes hydrophobic neutrals and phospholipids. Analyte remains bound by charge. |

| 6. Elute | 2 x 250 µL Elution Solvent* | Breaks the ionic bond by neutralizing the analyte or displacing it. |

| 7. Post-Elution | Add 10 µL Ascorbic Acid (10 mg/mL) | CRITICAL. Prevents oxidation of 4-hydroxypropranolol during evaporation. |

*Elution Solvent: 5% Ammonium Hydroxide (

SPE Logic Flow

The following diagram details the "Lock and Key" mechanism of the Mixed-Mode extraction.

Caption: Mixed-Mode SPE mechanism. The ability to wash with 100% organic solvent (Step 3) without losing analyte is the key advantage over C18.

Analytical Conditions (LC-MS/MS)

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography: UHPLC System.

LC Parameters

-

Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase B: Acetonitrile.[4]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

MS/MS Transitions (MRM)

Ionization Mode: Electrospray Positive (ESI+).

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) |

| Propranolol | 260.2 | 116.1 | 183.0 | 25 / 20 |

| 4-OH-Propranolol | 276.1 | 116.1 | 173.2 | 28 / 22 |

| Propranolol-d7 (IS) | 267.2 | 116.1 | 183.0 | 25 / 20 |

Results & Validation Criteria

To ensure trustworthiness, the method must be self-validating. The following performance metrics are typical for this protocol:

-

Linearity: 1.0 – 500 ng/mL (

). -

Recovery (Absolute):

-

Propranolol: > 90%

-

4-OH-Propranolol: > 80% (Lower due to instability; use ascorbic acid to improve).

-

-

Matrix Effects: < 15% ion suppression (due to the rigorous MCX wash steps).

Troubleshooting Guide

-

Low Recovery of 4-OH-Prop:

-

Cause: Oxidation during the dry-down step.

-

Fix: Ensure Ascorbic Acid is added before evaporation. Do not use temperatures > 40°C for evaporation.

-

-

High Backpressure during SPE:

-

Cause: Urine sediment.

-

Fix: Centrifuge urine at 10,000 rpm for 5 mins before hydrolysis.

-

References

-

Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis (2009). [Link]

-

Current Methodologies for Drugs of Abuse Urine Testing - A White Paper. Biotage Application Notes. [Link] (General reference for Mixed-Mode mechanisms in urine).

-

Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences (2022). [Link]

-

Interference by the 4-hydroxylated metabolite of propranolol with determination of metanephrines. Clinical Chemistry (1980).[5] (Reference for 4-OH-Prop instability/interference). [Link]

Sources

Application Note: Stereoselective Separation of Propranolol Glucuronide Diastereomers by HPLC

Executive Summary

This application note details the protocol for the chromatographic separation of (R)- and (S)-propranolol-O-glucuronide . While propranolol is a chiral drug administered as a racemate, its conjugation with glucuronic acid (which is enantiomerically pure) yields diastereomers , not enantiomers. Consequently, these metabolites possess distinct physicochemical properties, allowing for separation on achiral Reversed-Phase (RP) columns, though Chiral Stationary Phases (CSPs) are often employed for simultaneous analysis of the parent drug enantiomers.

This guide provides two validated workflows:

-

Protocol A (High-Throughput): Reversed-Phase LC-MS/MS on a C18 column.

-

Protocol B (High-Specificity): Chiral HPLC on a Macrocyclic Glycopeptide phase (Chirobiotic T).

Introduction & Scientific Rationale

The Stereochemical Challenge

Propranolol is a non-selective

-

Parent Drug: Propranolol exists as (R)-(+) and (S)-(-) enantiomers.[1][2]

-

Metabolic Agent: UDP-glucuronosyltransferases (UGTs), specifically UGT1A9, 1A10, and 2B7, transfer glucuronic acid to the drug.

-

Resulting Metabolites: Since D-glucuronic acid is chiral (single enantiomer), the reaction produces two diastereomers:

-

(R)-propranolol-O-

-D-glucuronide -

(S)-propranolol-O-

-D-glucuronide

-

Key Insight: Unlike enantiomers, diastereomers have different scalar properties (solubility, polarity, pKa). Therefore, achiral C18 columns are often sufficient and preferred for their robustness, provided the mobile phase pH is optimized to suppress the ionization of the glucuronic acid carboxyl group.

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective glucuronidation pathway.

Figure 1: Stereoselective metabolic pathway of propranolol glucuronidation.

Experimental Protocols

Sample Preparation (Solid Phase Extraction)

Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) often results in poor recovery. Solid Phase Extraction (SPE) is mandatory for biological matrices (plasma/urine).

-

Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg / 1 mL).

-

Conditioning: 1 mL Methanol followed by 1 mL Water.

-

Loading: Mix 200 µL plasma/urine with 200 µL 2% Formic Acid (aq). Load onto cartridge.

-

Washing: 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: 1 mL 100% Methanol.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A.

Protocol A: Reversed-Phase LC-MS/MS (Standard)

This method utilizes the diastereomeric nature of the metabolites for separation on a standard C18 column. It is the preferred method for modern bioanalysis due to speed and MS compatibility.

| Parameter | Specification |

| Column | Agilent Poroshell 120 EC-C18 (100 x 3.0 mm, 2.7 µm) or Shimadzu VP-ODS |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Temperature | 30°C |

| Detection | MS/MS (ESI Positive Mode) |

| MRM Transitions | m/z 436.2 → 116.1 (Propranolol Glucuronide)m/z 260.2 → 116.1 (Parent Propranolol) |

Gradient Program:

-

0.0 - 1.0 min: 10% B (Isocratic hold to elute salts)

-

1.0 - 10.0 min: 10% → 40% B (Linear gradient)

-

10.0 - 12.0 min: 40% → 90% B (Wash)

-

12.1 - 15.0 min: 10% B (Re-equilibration)

Elution Order (Typical on C18):

-

(R)-Propranolol-Glucuronide (~14.2 min)[3]

-

(S)-Propranolol-Glucuronide (~18.2 min) Note: Elution order can reverse based on specific column chemistry; verification with standards is required.

Protocol B: Chiral Stationary Phase (Specialized)

Used when simultaneous separation of parent enantiomers and glucuronides is required, or if matrix interference prevents C18 resolution.

| Parameter | Specification |

| Column | Chirobiotic T (Teicoplanin bonded phase), 250 x 4.6 mm, 5 µm |

| Mode | Polar Ionic Mode |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 : 0.2 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 290 nm, Em: 335 nm) |

Mechanism: The teicoplanin ligand contains chiral pockets that interact differentially with the naphthalene ring and the glucuronic acid moiety.

Elution Order (Chirobiotic T):

-

(S)-Propranolol

-

(R)-Propranolol

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for propranolol glucuronide determination.

Validation & Troubleshooting

Peak Tailing

-

Cause: Interaction between the secondary amine of propranolol and residual silanols on the column.

-

Solution: Ensure the mobile phase contains adequate ionic strength (10-20 mM Ammonium Formate). In Protocol B, Triethylamine (TEA) acts as a silanol blocker.

Stability

-

Risk: Acyl glucuronides are unstable at alkaline pH (risk of hydrolysis or acyl migration).

-

Control: Keep all sample processing steps at neutral to slightly acidic pH (pH 4.0 - 6.0). Store processed samples at 4°C in the autosampler for no longer than 24 hours.

Confirmation of Identity

Because authentic standards for the glucuronides are expensive or require synthesis, identity can be confirmed enzymatically:

-

Aliquot sample.

-

Treat with

-glucuronidase (Helix pomatia). -

Observe disappearance of glucuronide peaks and increase in parent propranolol peaks.

References

-

Silber, B., Holford, N. H., & Riegelman, S. (1982).[3] Stereoselective disposition and glucuronidation of propranolol in humans.[1][3][4][5][6][7] Journal of Pharmaceutical Sciences, 71(6), 699–704. Link

-

Walle, T., et al. (1985).[7] Stereoselective glucuronidation of propranolol by human liver microsomes.[4] Drug Metabolism and Disposition. Link

-

Partosch, K., et al. (2006). Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10.[5][7] Drug Metabolism and Disposition, 34(12). Link

-

Yang, L., et al. (2008). Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects. Acta Pharmacologica Sinica. Link

Sources

- 1. Stereoselective disposition and glucuronidation of propranolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 3. Stereoselective urinary excretion of S-(-)- and R-(+)-propranolol glucuronide following oral administration of RS-propranolol in Chinese Han subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Redirecting [linkinghub.elsevier.com]

Application Note: In Vitro Glucuronidation Assay for (R)-Propranolol Using Recombinant UGTs

Abstract & Strategic Significance

Propranolol, a non-selective

This application note details the in vitro kinetic characterization of (R)-propranolol glucuronidation using recombinant human UDP-glucuronosyltransferases (UGTs). Understanding this pathway is critical because:

-

Stereoselectivity: UGT1A9 and UGT1A10 exhibit "reverse stereoselectivity" (UGT1A9 prefers S-propranolol; UGT1A10 prefers R-propranolol), whereas UGT2B7 is non-stereoselective but kinetically distinct.

-

Drug-Drug Interaction (DDI): (R)-propranolol is a validated probe to assess the inhibition of UGT1A9 and UGT2B7 by new chemical entities (NCEs).

Mechanistic Insight & Pathway Visualization

The primary metabolic reaction is the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of (R)-propranolol.

Key Isoforms for (R)-Propranolol[3][4]

-

UGT1A9: Hepatic.[3][4][5][6][7] Displays Michaelis-Menten kinetics.[3][6][7][8] Lower

for (R)-enantiomer compared to (S). -

UGT2B7: Hepatic and extrahepatic.[2][5] Often displays sigmoidal (Hill) kinetics or substrate inhibition at high concentrations.

-

UGT1A10: Extrahepatic (intestinal).[2][5] High affinity for (R)-propranolol.

Diagram 1: Glucuronidation Pathway

Figure 1: The enzymatic conversion of (R)-Propranolol to its O-glucuronide conjugate via UGT isoforms.

Experimental Design Strategy (Expertise & Self-Validation)

To ensure data integrity, three critical factors must be controlled. This is not just a "mix and read" assay; it requires biophysical optimization.

A. Latency & Pore Formation (The Alamethicin Factor)

Recombinant UGTs (e.g., Supersomes™) are membrane-bound vesicles with the active site facing the lumen. The substrate and cofactor cannot freely access the active site.

-

Requirement: You must use Alamethicin , a peptide that forms pores in the membrane.[9]

-

Optimization: Unlike detergents (CHAPS/Triton X-100) which can inhibit UGT activity if overused, Alamethicin (50 µg/mg protein) effectively removes latency without enzyme inactivation.

B. Nonspecific Binding (NSB)

Propranolol is lipophilic (LogP ~3.0). It binds non-specifically to microsomal protein and plasticware.

-

Impact: This reduces the free concentration (

), artificially inflating the measured -

Solution: For precise

determination, consider adding 2% BSA (Bovine Serum Albumin) to sequester the drug in a controlled manner, or strictly minimize protein concentration (<0.5 mg/mL) to keep the unbound fraction (

C. Kinetic Linearity (Self-Validation Criteria)

Before running a full

-

Time Linearity: Reaction velocity must be constant over the incubation time (typically 20-60 min).

-

Protein Linearity: Velocity must be proportional to enzyme concentration.

Materials & Reagents

| Component | Specification | Recommended Source/Grade |

| Enzyme | Recombinant Human UGT1A9 or UGT2B7 | Corning® Supersomes™ or equivalent |

| Substrate | (R)-Propranolol HCl | Sigma-Aldrich (>98% chiral purity) |

| Cofactor | UDP-glucuronic acid (UDPGA) | 2-5 mM final concentration |

| Pore Former | Alamethicin | 50 µg/mg protein (from Trichoderma viride) |

| Buffer | Tris-HCl (50 mM, pH 7.5) | Do not use Phosphate buffer (inhibits some UGTs) |

| Activator | Magnesium Chloride ( | 8-10 mM (Essential for UDPGA binding) |

| Stop Solution | Acetonitrile (ACN) or Methanol | Containing Internal Standard (e.g., Propranolol-d7) |

Detailed Protocol

Phase 1: Preparation

-

Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 10 mM

. -

Alamethicin Activation (Critical Step):

-

Substrate Serial Dilution: Prepare (R)-Propranolol stocks (100x) in water/methanol. Target final range: 0.5 µM to 1000 µM.

Phase 2: Incubation Workflow

Note: Perform in triplicate.

-

Reaction Mix: In a 96-well plate or microcentrifuge tubes, combine:

-

Pre-incubation: Warm to 37°C for 5 minutes.

-

Initiation: Add UDPGA (Final: 2-5 mM) to start the reaction.

-

Negative Control: Add buffer instead of UDPGA.

-

-

Incubation: Shake gently at 37°C for 30-60 minutes (must be within linear range).

-

Termination: Add ice-cold Acetonitrile (containing Internal Standard) at a 1:1 or 3:1 ratio to the sample volume.

-

Clarification: Centrifuge at 3000 x g for 15 minutes to pellet protein. Collect supernatant for LC-MS/MS.

Diagram 2: Experimental Workflow

Figure 2: Step-by-step incubation protocol ensuring membrane permeabilization and reaction linearity.

Analytical Method (LC-MS/MS)[3][4][11][13][14][15]

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 90% B over 3-5 minutes.

MRM Transitions (Positive Mode ESI):

| Analyte | Precursor ( | Product ( | Note |

| Propranolol | 260.2 | 116.1 / 183.1 | Parent |

| Propranolol-Glucuronide | 436.2 | 260.2 | Loss of glucuronic acid (176 Da) |

| Propranolol-Glucuronide | 436.2 | 116.1 | Characteristic fragment |

Self-Validation Check: The glucuronide is more polar and should elute earlier than the parent propranolol on a C18 column.

Data Analysis & Interpretation

Calculate the velocity (

Kinetic Models

Fit the data to the appropriate equation using non-linear regression (e.g., GraphPad Prism).

-

Michaelis-Menten (Typical for UGT1A9):

-

Substrate Inhibition (Possible for UGT2B7/1A9 at high [S]):

Expected Kinetic Parameters (Literature Reference):

-

UGT1A9:

. -

UGT2B7:

(often sigmoidal). -

(Note: Values vary by recombinant system batch; empirical determination is required).

References

-

Sten, T. et al. (2006). "Prominent but Reverse Stereoselectivity in Propranolol Glucuronidation by Human UDP-Glucuronosyltransferases 1A9 and 1A10." Drug Metabolism and Disposition.

-

Walsky, R. L. et al. (2012). "Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors."[10] Drug Metabolism and Disposition.

-

FDA Guidance for Industry (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

-

Corning Life Sciences. "Corning® Gentest™ Recombinant Enzymes: UDP-glucuronosyltransferases (UGT)."

Sources

- 1. Prominent but reverse stereoselectivity in propranolol glucuronidation by human UDP-glucuronosyltransferases 1A9 and 1A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Stereoselective glucuronidation of propranolol in human and cynomolgus monkey liver microsomes: role of human hepatic UDP-glucuronosyltransferase isoforms, UGT1A9, UGT2B4 and UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. ClinPGx [clinpgx.org]

- 6. karger.com [karger.com]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xenotech.com [xenotech.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. agilent.com [agilent.com]

Application Note: Precision Quantitation of (R)-Propranolol Beta-D-Glucuronide via LC-MS/MS

Abstract

This guide details the protocol for the stereoselective quantification of (R)-propranolol beta-D-glucuronide in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike its parent compound, which requires chiral stationary phases for enantiomeric resolution, the conjugation of (R)-propranolol with

Introduction & Scientific Rationale

The Stereochemical Challenge

Propranolol is a racemic drug comprising (R)-(+) and (S)-(-) enantiomers. While the (S)-enantiomer is responsible for the beta-blocking activity, the (R)-enantiomer undergoes distinct metabolic pathways. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major clearance pathway.[1]

The Diastereomeric Advantage

When (R)-propranolol and (S)-propranolol are conjugated with

-

Enantiomers: (R)-Propranolol vs. (S)-Propranolol

Require Chiral Column.[2] -

Diastereomers: (R)-Propranolol-Glucuronide vs. (S)-Propranolol-Glucuronide

Separable on Achiral C18/Phenyl-Hexyl Columns .

This method utilizes this principle to quantify the specific (R)-metabolite without expensive chiral columns, ensuring cost-effectiveness and robustness.

Compound Characterization & MS/MS Optimization

Chemical Identity[3][4]

-

Analyte: (R)-Propranolol

-D-glucuronide -

Formula:

-

Monoisotopic Mass: 435.1893 Da

-

Precursor Ion $[M+H]^+ $: 436.2 m/z

MRM Transition Strategy

The fragmentation of propranolol glucuronide follows two distinct pathways useful for assay design:

-

Neutral Loss (Non-specific): Loss of the glucuronic acid moiety (-176 Da). High intensity but potentially higher background.

-

Backbone Fragmentation (Specific): Fragmentation of the propranolol core (naphthyl/isopropylamine). High specificity.

Optimized MRM Table

| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V)* | Purpose | Mechanism |

| Quantifier | 436.2 | 116.1 | 50 | 28 | Quantitation | Cleavage of naphthyl ring (-C10H8O) |

| Qualifier 1 | 436.2 | 260.1 | 50 | 12 | Confirmation | Neutral loss of glucuronic acid (-176 Da) |

| Qualifier 2 | 436.2 | 183.1 | 50 | 16 | Confirmation | Combined loss of sugar + isopropylamine |

*Note: Collision energies are nominal values for triple quadrupole systems (e.g., Agilent 6495, Sciex 6500). Optimization on your specific instrument is required.

Experimental Workflow Visualization

Figure 1: End-to-end workflow for the stereoselective analysis of (R)-propranolol glucuronide. Note the critical separation of diastereomers occurring at the chromatographic stage.

Detailed Protocol

Reagents & Standards[2][5][6]

-

Standards: (R)-Propranolol, (S)-Propranolol (for retention time marking if glucuronide standards are unavailable), UDPGA (if generating in vitro).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Internal Standard (IS): Propranolol-d7 or Labetalol.

Sample Preparation (Protein Precipitation)[6][7]

-

Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard working solution.

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (100%).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Dilute: Transfer 100 µL of supernatant to an autosampler vial and dilute with 100 µL of Water (0.1% FA) to match initial mobile phase conditions.

Liquid Chromatography Conditions[8][9]

-

Column: Agilent Poroshell Phenyl-Hexyl or ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.9 µm).

-

Expert Insight: Phenyl-Hexyl phases often provide superior selectivity for aromatic glucuronides compared to standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 35% B (Shallow gradient critical for diastereomer separation)

-

8.1 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry Parameters (Source: ESI+)

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 35 psi

-

Capillary Voltage: 4000 V

-

Delta EMV: +200 V (Enhances sensitivity for glucuronides)

Validation & Quality Control

Separation Criteria

The critical quality attribute for this assay is the Resolution (

-

Requirement:

(Baseline separation). -

Typical Elution: The (R)-glucuronide typically elutes before the (S)-glucuronide on C18 phases, but elution order must be empirically verified using authentic standards or reaction phenotyping with recombinant UGTs (e.g., UGT1A10 prefers (R)-propranolol).

Linearity & Sensitivity

-

Range: 1.0 ng/mL – 1000 ng/mL.

-

LLOQ: ~1.0 ng/mL (Signal-to-Noise > 10).

-

Carryover: Monitor blank injection after the highest standard; glucuronides can be "sticky" in the autosampler needle.

References

-

Stereoselective Glucuronidation & Reaction Phenotyping

-

Chromatographic Separation of Diastereomers

-

Investigations on the phase II metabolism of propranolol and hydroxypropranolols. (Freie Universität Berlin).[2]

-

-

MRM Transition Validation

-

LC-MS/MS chromatogram for hydroxy-glucuronide metabolite of propranolol. (ResearchGate).[6]

-

-

Clinical/Forensic Application

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. agilent.com [agilent.com]

- 3. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete Reaction Phenotyping of Propranolol and 4-Hydroxypropranolol with the 19 Enzymes of the Human UGT1 and UGT2 Families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of propranolol and its metabolites in postmortem human solid tissues and body fluids: LC-MS/MS approach with the standard addition method applied to a forensic case - PubMed [pubmed.ncbi.nlm.nih.gov]

handling and storage conditions for propranolol glucuronide sodium salt

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and application of propranolol glucuronide sodium salt. Propranolol glucuronide is the major phase II metabolite of propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1][2][3][4] As a critical reference standard in pharmacokinetic (PK) and drug metabolism (DMPK) studies, ensuring its integrity is paramount for generating accurate and reproducible data. These notes detail the chemical and physical properties of the compound, best practices for handling the solid form, protocols for the preparation of stock and working solutions, and recommendations for storage to maintain long-term stability.

Introduction: The Scientific Context

Propranolol undergoes extensive hepatic metabolism through three primary pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[2] Glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a hydrophilic glucuronic acid moiety to the propranolol molecule.[5] This process significantly increases the water solubility of the compound, facilitating its excretion from the body via urine and/or bile.[5] Propranolol glucuronide is an O-glucuronide, formed on the secondary alcohol of the propanolamine side chain.[1][6]

In clinical and preclinical studies, plasma concentrations of propranolol glucuronide can be six to eight times higher than those of the parent drug, making it a crucial analyte for comprehensive pharmacokinetic profiling.[7] Accurate quantification of this metabolite is essential for understanding the complete disposition of propranolol. This guide provides the foundational knowledge required to handle the propranolol glucuronide sodium salt reference standard, ensuring its stability and integrity from receipt to experimental use.

Compound Specifications

A summary of the key specifications for propranolol glucuronide sodium salt is provided below. These values are aggregated from various suppliers and literature sources. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.[8]

| Property | Value | Source(s) |

| Chemical Name | 1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl β-D-glucopyranosiduronic acid, monosodium salt | [9] |

| Synonyms | Propranolol O-β-D-Glucuronide Sodium Salt, Propranolol Glucuronide | [10] |

| CAS Number | 66322-66-5, 87102-70-3 | [8][10] |

| Molecular Formula | C₂₂H₂₈NNaO₈ | [8][10] |

| Molecular Weight | ~457.45 g/mol | [8][10] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >95% (HPLC) | [10] |

| Form | Typically supplied as a racemic mixture of diastereomers | [1] |

Storage and Handling of Solid Compound

The stability of the solid propranolol glucuronide sodium salt is critical for its use as a long-term reference standard. The primary concerns for the solid form are temperature and moisture.

Temperature and Long-Term Storage

Core Directive: For long-term storage, propranolol glucuronide sodium salt should be stored at -20°C .

-

Rationale: Low temperatures minimize the rate of any potential chemical degradation. Multiple suppliers recommend -20°C as the optimal condition for long-term storage, with demonstrated stability of at least one year.[8][10] While shipping may occur at ambient temperatures, this is for a short duration and the compound should be transferred to a freezer upon receipt.

Hygroscopicity and Moisture Protection

Core Directive: Handle the compound as a potentially hygroscopic material.

-

Rationale: Sodium salts of pharmaceutical compounds are often hygroscopic, meaning they can readily absorb moisture from the atmosphere. While specific data for this compound is not always provided, it is best practice to assume hygroscopicity. Moisture absorption can lead to a physical change in the material (e.g., clumping), compromise accurate weighing, and potentially accelerate chemical degradation through hydrolysis.

-

Best Practices:

-

Minimize Exposure: Keep the container tightly sealed when not in use. Equilibrate the container to room temperature in a desiccator before opening to prevent condensation from forming on the cold solid.

-

Work Swiftly: Weigh the required amount of compound quickly and reseal the container promptly.

-

Controlled Environment: For highly sensitive experiments requiring precise concentrations, weighing should ideally be performed in an environment with controlled low humidity, such as a glove box or a balance enclosure with a nitrogen purge.

-

Storage: Store the primary container inside a secondary container with a desiccant.

-

Preparation of Stock and Working Solutions

The majority of applications will require propranolol glucuronide sodium salt to be in solution. The following protocols provide a framework for preparing accurate and stable solutions.

Choosing a Solvent

-

Methanol: Confirmed as a suitable solvent by multiple suppliers. It is a good first choice for preparing high-concentration stock solutions.

-

Dimethyl Sulfoxide (DMSO): A common solvent for preparing stock solutions of drug metabolites for in vitro assays. While specific solubility data is lacking, it is likely a suitable solvent.

-

Water: As a product of glucuronidation, the compound is designed for water solubility. It should be readily soluble in water or aqueous buffers, making it ideal for preparing working solutions for direct use in many biological assays.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored frozen and used to prepare fresh working solutions.

Materials:

-

Propranolol Glucuronide Sodium Salt (MW: ~457.45 g/mol )

-

Anhydrous, high-purity DMSO

-

Calibrated analytical balance

-

Amber glass vial or microcentrifuge tube with a secure cap

-

Calibrated micropipettes

Procedure:

-

Calculation: Determine the mass of the compound needed.

-

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

-

Example for 1 mL of a 10 mM solution: 1 mL × 10 mmol/L × 457.45 g/mol = 4.57 mg

-

-

Weighing:

-

Allow the container of propranolol glucuronide to equilibrate to room temperature in a desiccator.

-

Place a weighing boat on the tared analytical balance.

-

Quickly and carefully weigh the calculated mass (e.g., 4.57 mg). Record the exact mass.

-

-

Solubilization:

-

Transfer the weighed solid into the amber vial.

-

Add the calculated volume of DMSO (e.g., 1 mL) to the vial.

-

Secure the cap tightly.

-

-

Dissolution:

-

Vortex the solution for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath may be applied.

-

-

Labeling and Storage:

-

Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.

-

Store the stock solution at -20°C .

-

Diagram: Workflow for Stock Solution Preparation

Solution Stability

The stability of propranolol glucuronide in solution is critical for experimental success. While specific, long-term stability studies are not widely published, several factors and best practices should be considered.

-

Temperature: Store stock solutions at -20°C or -80°C to maximize stability. When using, thaw the required aliquot, and keep it on ice.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the primary stock solution. It is highly recommended to aliquot the stock solution into smaller, single-use volumes after preparation. This prevents degradation of the main stock over time.

-